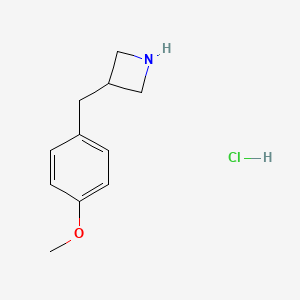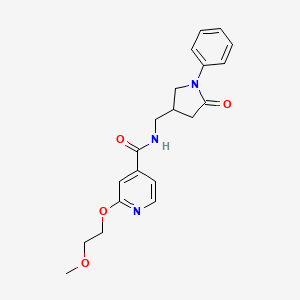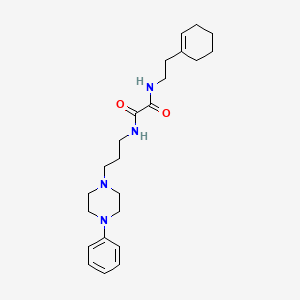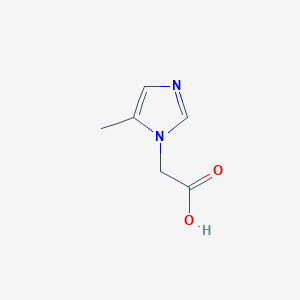
2-(5-methyl-1H-imidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-methyl-1H-imidazol-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is an important synthon in the development of new drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-imidazol-1-yl)acetic acid” consists of a five-membered imidazole ring attached to an acetic acid group . The molecular weight of this compound is 140.14 .Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized and evaluated for various biological activities . For example, monocyclic nitroimidazole derivatives were synthesized and their antitubercular activity against Mtb H37Rv was determined by the microdilution Alamar blue assay .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-imidazol-1-yl)acetic acid” is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Pharmaceutical Development
2-(5-methyl-1H-imidazol-1-yl)acetic acid is a valuable compound in pharmaceutical research due to its imidazole ring, which is known for its broad range of biological activities. This compound is explored for its potential in developing new drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . The imidazole ring’s versatility allows for modifications that can enhance the efficacy and specificity of therapeutic agents.
Antioxidant Research
Research has shown that derivatives of imidazole compounds, including 2-(5-methyl-1H-imidazol-1-yl)acetic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and damage. This makes them promising candidates for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition Studies
2-(5-methyl-1H-imidazol-1-yl)acetic acid is used in studies focused on enzyme inhibition. Imidazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. This property is particularly useful in designing inhibitors for enzymes that play a role in diseases like cancer and diabetes .
Coordination Chemistry
In coordination chemistry, 2-(5-methyl-1H-imidazol-1-yl)acetic acid serves as a ligand that can form complexes with metal ions. These metal complexes are studied for their potential applications in catalysis, material science, and as models for biological systems. The imidazole ring’s nitrogen atoms provide coordination sites that can stabilize metal ions in various oxidation states .
Biochemical Assays
This compound is also utilized in biochemical assays to study protein-ligand interactions. The imidazole ring can mimic the histidine residue in proteins, making it a useful tool for investigating the binding sites and mechanisms of action of various biomolecules. This application is crucial for drug discovery and understanding protein functions .
Antimicrobial Research
2-(5-methyl-1H-imidazol-1-yl)acetic acid is explored for its antimicrobial properties. Imidazole derivatives have been shown to possess activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Agents
Research into neuroprotective agents has identified imidazole derivatives as promising compounds. 2-(5-methyl-1H-imidazol-1-yl)acetic acid is studied for its potential to protect neurons from damage caused by oxidative stress, excitotoxicity, and inflammation. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of imidazole derivatives, including 2-(5-methyl-1H-imidazol-1-yl)acetic acid, are of significant interest. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Synthesis and therapeutic potential of imidazole containing compounds
作用機序
The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
特性
IUPAC Name |
2-(5-methylimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFGQKWJNALEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-imidazol-1-yl)acetic acid | |
CAS RN |
933682-19-0 |
Source


|
| Record name | 2-(5-methyl-1H-imidazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

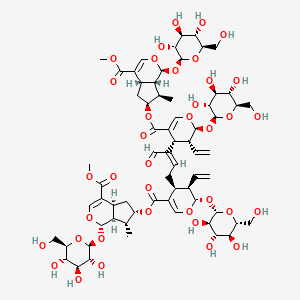
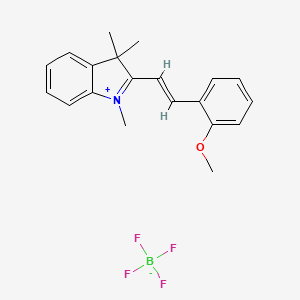
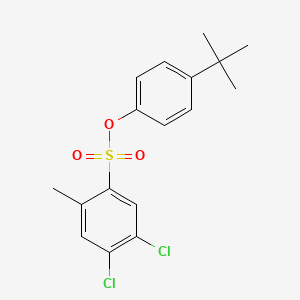
![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)
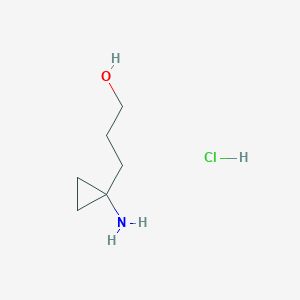

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)
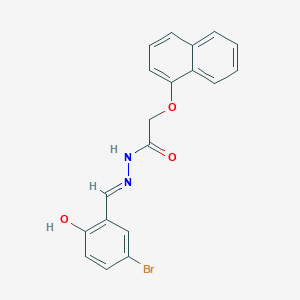
![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)
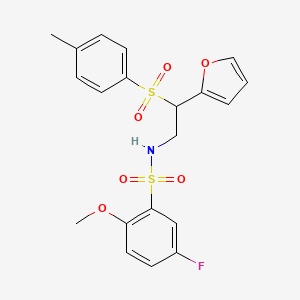
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)
